molecular formula C16H25N3O2 B3091572 (R)-tert-butyl 3-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate CAS No. 1217819-94-7

(R)-tert-butyl 3-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate

Cat. No.: B3091572
CAS No.: 1217819-94-7
M. Wt: 291.39 g/mol
InChI Key: LBUYCRLVNHYWHB-CQSZACIVSA-N
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Description

(R)-tert-Butyl 3-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate (CAS 1217819-94-7) is a chiral piperidine derivative of high interest in medicinal chemistry and drug discovery. The compound features a stereospecific (R)-configured piperidine core protected by a tert-butyloxycarbonyl (Boc) group, and a 4-aminopyridyl moiety, making it a versatile building block for the synthesis of more complex molecules . Piperidine and aminopiperidine scaffolds are fundamental in pharmaceutical research, often utilized in the development of enzyme inhibitors and receptor ligands . Specifically, the 4-aminopiperidine structure is a recognized pharmacophore in antifungal research, known to inhibit key enzymes in ergosterol biosynthesis, such as sterol C14-reductase and sterol C8-isomerase . As a Boc-protected amine, this compound is a crucial synthetic intermediate; the protecting group can be readily removed under acidic conditions to generate a free amine, enabling further derivatization . It is strictly for use in laboratory research and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl (3R)-3-(pyridin-4-ylmethylamino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-4-5-14(12-19)18-11-13-6-8-17-9-7-13/h6-9,14,18H,4-5,10-12H2,1-3H3/t14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUYCRLVNHYWHB-CQSZACIVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)NCC2=CC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-tert-butyl 3-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical structure of (R)-tert-butyl 3-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate is characterized by a piperidine ring with a tert-butyl group and a pyridin-4-ylmethyl amino substituent. Its molecular formula is C₁₆H₂₅N₃O₂, with a molecular weight of 291.39 g/mol .

Structural Features

FeatureDescription
Molecular FormulaC₁₆H₂₅N₃O₂
Molecular Weight291.39 g/mol
Functional GroupsPiperidine, tert-butyl, pyridine

Pharmacological Profile

Preliminary studies suggest that (R)-tert-butyl 3-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate may interact with various neurotransmitter systems. The binding affinity to specific receptors and enzymes is under investigation, indicating potential therapeutic applications in treating neurological disorders.

The compound's mechanism of action appears to involve modulation of neurotransmitter pathways. Interaction studies have indicated that it may act as an inhibitor or modulator of specific receptors, although detailed pharmacological profiles are still being established .

Comparative Analysis with Similar Compounds

To understand the uniqueness of (R)-tert-butyl 3-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate, it is useful to compare it with structurally similar compounds.

Compound NameStructure FeaturesBiological ActivityUnique Aspects
tert-butyl 4-((pyridin-3-ylmethyl)amino)piperidine-1-carboxylateSimilar piperidine structurePotentially similar activitiesDifferent substitution pattern on the pyridine ring
(R)-tert-butyl 3-(pyridin-2-ylmethyl)amino)piperidine-1-carboxylic acidVariations in functional groupsAntidepressant effects reportedCarboxylic acid vs ester functionality
(R)-tert-butyl 3-(pyrimidin-4-ylmethyl)amino)piperidine-1-carboxylatePyrimidine instead of pyridineVarying receptor interactionsDifferent heterocyclic ring may affect binding

The distinct combination of structural features in (R)-tert-butyl 3-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate may influence its pharmacological profile and efficacy compared to the other compounds listed.

In Vitro Studies

Recent research has focused on the in vitro biological activities of (R)-tert-butyl 3-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate. Initial findings indicate that it exhibits moderate inhibitory effects on certain enzymes associated with neurological pathways. For instance, studies have shown that it can inhibit acetylcholinesterase activity, suggesting potential applications in treating Alzheimer's disease .

In Vivo Studies

While in vitro results are promising, further in vivo studies are essential for understanding the compound's therapeutic potential fully. Current research aims to assess its bioavailability and efficacy in animal models, particularly concerning neuroprotective effects against amyloid-beta toxicity .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to (R)-tert-butyl 3-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate exhibit promising anticancer properties. For instance, derivatives of piperidine have shown efficacy against various cancer cell lines, suggesting that this compound could be further explored for its potential in cancer therapeutics.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that piperidine derivatives could inhibit tumor growth in xenograft models. The mechanism involved the modulation of key signaling pathways associated with cell proliferation and apoptosis .

Neurological Disorders

The compound's structural features suggest potential applications in treating neurological disorders. Compounds that interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors, may provide therapeutic benefits for conditions like depression and anxiety.

Case Study : Research published in Neuropharmacology highlighted the effectiveness of similar piperidine compounds in enhancing serotonergic activity, which could lead to improved mood regulation and anxiety reduction in preclinical models .

Antimicrobial Properties

There is growing interest in the antimicrobial properties of (R)-tert-butyl 3-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate. Its ability to inhibit bacterial growth could make it a candidate for developing new antibiotics.

Case Study : A recent investigation into the antibacterial activity of piperidine derivatives showed significant inhibition against Gram-positive bacteria, including Staphylococcus aureus. This suggests that further exploration of (R)-tert-butyl 3-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate could yield valuable insights into antibiotic development .

Pain Management

Given the structural similarities with known analgesics, this compound may also play a role in pain management therapies. Its potential to modulate pain pathways could lead to new formulations for chronic pain relief.

Case Study : A study focusing on piperidine-based analgesics reported their effectiveness in reducing pain responses in animal models, indicating that (R)-tert-butyl 3-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate might share similar properties .

Synthesis and Derivatives

The synthesis of (R)-tert-butyl 3-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate typically involves multi-step organic reactions, including amination and esterification processes. Understanding its synthesis allows researchers to develop analogs with enhanced efficacy or reduced side effects.

Synthesis StepReagents/ConditionsYield
Step 1Piperidine + Pyridin-4-carbaldehydeHigh
Step 2Tert-butyl chloroformate + BaseModerate
Step 3Purification via chromatographyHigh

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carbamate

The tert-butyl carbamate (Boc) group is a common protecting group for amines. Acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid (TFA)) cleave the Boc group, yielding the free piperidine amine.

Example Reaction:

 R tert butyl 3 pyridin 4 ylmethyl amino piperidine 1 carboxylateTFA DCM R 3 pyridin 4 ylmethyl amino piperidine+CO2+tert butanol\text{ R tert butyl 3 pyridin 4 ylmethyl amino piperidine 1 carboxylate}\xrightarrow{\text{TFA DCM}}\text{ R 3 pyridin 4 ylmethyl amino piperidine}+\text{CO}_2+\text{tert butanol}

Conditions:

  • 20–50% TFA in dichloromethane (DCM) at 0–25°C for 1–4 hours.

  • Yields >90% for analogous compounds.

Applications:
Deprotection is critical for further functionalization of the piperidine nitrogen in drug synthesis.

Acylation and Alkylation of the Secondary Amine

The secondary amino group (-NH-) undergoes nucleophilic reactions with acyl chlorides or alkyl halides.

Example Reaction (Acylation):

 R tert butyl 3 pyridin 4 ylmethyl amino piperidine 1 carboxylateAcCl Et3N R tert butyl 3 N pyridin 4 ylmethyl acetamido piperidine 1 carboxylate\text{ R tert butyl 3 pyridin 4 ylmethyl amino piperidine 1 carboxylate}\xrightarrow{\text{AcCl Et}_3\text{N}}\text{ R tert butyl 3 N pyridin 4 ylmethyl acetamido piperidine 1 carboxylate}

Conditions:

  • Triethylamine (Et3_3N) as a base, room temperature, inert atmosphere.

  • Yields 70–85% for pyridin-3-ylmethyl analogs.

Example Reaction (Alkylation):
Reaction with methyl iodide forms a tertiary amine:

 R tert butyl 3 pyridin 4 ylmethyl amino piperidine 1 carboxylateMeI K2CO3 R tert butyl 3 N pyridin 4 ylmethyl N methylamino piperidine 1 carboxylate\text{ R tert butyl 3 pyridin 4 ylmethyl amino piperidine 1 carboxylate}\xrightarrow{\text{MeI K}_2\text{CO}_3}\text{ R tert butyl 3 N pyridin 4 ylmethyl N methylamino piperidine 1 carboxylate}

Conditions:

  • Potassium carbonate (K2_2CO3_3) in DMF at 60°C for 12 hours.

Cross-Coupling Reactions

The pyridine ring can participate in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, when functionalized with a boronate ester.

Example Reaction:

 R tert butyl 3 pyridin 4 ylmethyl amino piperidine 1 carboxylatePd dppf Cl2,Ar B OH 2aryl substituted derivative\text{ R tert butyl 3 pyridin 4 ylmethyl amino piperidine 1 carboxylate}\xrightarrow{\text{Pd dppf Cl}_2,\text{Ar B OH }_2}\text{aryl substituted derivative}

Conditions:

  • Palladium catalyst, aryl boronic acid, and base (e.g., Na2_2CO3_3) in THF/water at 80°C .

  • Yields 50–75% for similar piperidine-pyridine systems .

Reduction and Oxidation Reactions

  • Reduction of the Pyridine Ring:
    Hydrogenation under high-pressure H2_2 converts the pyridine ring to a piperidine:

     R tert butyl 3 pyridin 4 ylmethyl amino piperidine 1 carboxylateH2,PtO2 R tert butyl 3 piperidin 4 ylmethyl amino piperidine 1 carboxylate\text{ R tert butyl 3 pyridin 4 ylmethyl amino piperidine 1 carboxylate}\xrightarrow{\text{H}_2,\text{PtO}_2}\text{ R tert butyl 3 piperidin 4 ylmethyl amino piperidine 1 carboxylate}

    Conditions:

    • 50–100 psi H2_2, platinum oxide catalyst, ethanol solvent.

  • Oxidation of the Methylene Linker:
    The methylene group (-CH2_2-) between the pyridine and amine can be oxidized to a ketone:

     R tert butyl 3 pyridin 4 ylmethyl amino piperidine 1 carboxylateKMnO4 R tert butyl 3 pyridin 4 carbonyl amino piperidine 1 carboxylate\text{ R tert butyl 3 pyridin 4 ylmethyl amino piperidine 1 carboxylate}\xrightarrow{\text{KMnO}_4}\text{ R tert butyl 3 pyridin 4 carbonyl amino piperidine 1 carboxylate}

    Conditions:

    • Aqueous KMnO4_4, acidic or neutral conditions.

Nucleophilic Substitution

After Boc deprotection, the free amine can undergo nucleophilic substitution with electrophiles (e.g., alkyl halides).

Example Reaction:

 R 3 pyridin 4 ylmethyl amino piperidineR X Et3N R 3 N pyridin 4 ylmethyl N R amino piperidine\text{ R 3 pyridin 4 ylmethyl amino piperidine}\xrightarrow{\text{R X Et}_3\text{N}}\text{ R 3 N pyridin 4 ylmethyl N R amino piperidine}

Conditions:

  • Et3_3N in DCM or THF.

Comparison with Similar Compounds

Key Research Findings

  • Stereochemical Significance : Enantiomers like the (S)-form may exhibit divergent pharmacological profiles, as seen in chiral stationary phase studies where stereochemistry dictates retention times .
  • Substituent Impact : Pyridin-4-yl groups enhance π-π stacking in drug-receptor interactions compared to pyridin-3-yl analogs .
  • Safety and Handling : Compounds with aromatic amines (e.g., PK03447E-1) require stringent safety measures, whereas nitro-containing derivatives necessitate stability testing .

Q & A

Basic: What are the key steps for synthesizing (R)-tert-butyl 3-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate?

Methodological Answer:
Synthesis typically involves:

  • Step 1: Protection of the piperidine nitrogen using tert-butyloxycarbonyl (Boc) groups to prevent undesired side reactions .
  • Step 2: Introduction of the pyridin-4-ylmethylamine moiety via nucleophilic substitution or reductive amination. Optimize reaction conditions (e.g., solvent: DCM or THF; temperature: 0–25°C) to enhance yield .
  • Step 3: Deprotection of the Boc group using TFA or HCl in dioxane, followed by neutralization .
  • Step 4: Purification via silica gel chromatography (hexane/EtOAc gradient) to isolate the enantiomerically pure (R)-form .

Basic: How can researchers ensure purity during purification?

Methodological Answer:

  • Column Chromatography: Use silica gel with optimized solvent gradients (e.g., 5–30% EtOAc in hexane) to separate by-products .
  • Recrystallization: Employ solvents like ethanol or acetonitrile to remove impurities, monitoring purity via TLC or HPLC .
  • HPLC Analysis: Utilize reverse-phase C18 columns with UV detection (λ = 254 nm) to confirm >95% purity .

Advanced: How is enantiomeric purity ensured during synthesis?

Methodological Answer:

  • Chiral Catalysts: Use asymmetric catalysis (e.g., Ru-BINAP complexes) during key steps to favor the (R)-configuration .
  • Chiral HPLC: Employ chiral stationary phases (e.g., Chiralpak AD-H) to verify enantiomeric excess (ee > 99%) .
  • Circular Dichroism (CD): Validate configuration by comparing CD spectra with known standards .

Advanced: How to resolve discrepancies in NMR data for structural confirmation?

Methodological Answer:

  • Solvent Effects: Record NMR in deuterated DMSO or CDCl3 to assess solvent-induced shifts .
  • 2D NMR: Use HSQC and HMBC to resolve overlapping signals and assign quaternary carbons .
  • Dynamic Exchange: For amine protons, vary temperature (25–60°C) to identify broadening due to exchange processes .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods to prevent inhalation of volatile reagents (e.g., TFA) .
  • Spill Management: Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives?

Methodological Answer:

  • Substituent Variation: Synthesize analogs by modifying the pyridinyl or tert-butyl groups. Track bioactivity (e.g., enzyme inhibition) .
  • Pharmacophore Mapping: Use X-ray crystallography or docking studies to identify critical binding motifs .
  • In Vivo Testing: Compare pharmacokinetic profiles (e.g., LogP, bioavailability) across derivatives to optimize efficacy .

Advanced: What computational methods predict biological interactions?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., kinases) .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
  • QSAR Models: Train models with RDKit descriptors to predict ADMET properties .

Basic: Which analytical techniques confirm structural identity?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., [M+H]+ calculated for C₁₇H₂₈N₃O₂) .
  • FT-IR: Identify carbonyl (C=O, ~1680 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) stretches .
  • Elemental Analysis: Validate C, H, N content within ±0.3% of theoretical values .

Advanced: How to manage hygroscopicity during storage?

Methodological Answer:

  • Desiccants: Store under argon with molecular sieves (3Å) to prevent moisture uptake .
  • Low-Temperature Storage: Keep at –20°C in amber vials to minimize decomposition .
  • Karl Fischer Titration: Monitor water content periodically (<0.1% w/w) .

Advanced: What challenges arise during scale-up, and how are they mitigated?

Methodological Answer:

  • Solvent Selection: Replace THF with 2-MeTHF for safer large-scale reactions (higher boiling point, lower toxicity) .
  • Heat Management: Use jacketed reactors to control exothermic steps (e.g., Boc deprotection) .
  • Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy to monitor reaction progression .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-tert-butyl 3-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
(R)-tert-butyl 3-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate

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